molecular formula C7H2BrFN2O2 B1383945 2-Bromo-6-fluoro-3-nitrobenzonitrile CAS No. 1807209-03-5

2-Bromo-6-fluoro-3-nitrobenzonitrile

Cat. No.: B1383945
CAS No.: 1807209-03-5
M. Wt: 245.01 g/mol
InChI Key: VQFYXADPJSYLBC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS RN: 1807698-28-7) is a sophisticated multifunctional building block designed for advanced organic synthesis and pharmaceutical research . Its molecular structure, C7H3BrFN3O2, features three distinct and highly reactive sites: a bromide, a fluoride, and a nitro group, all positioned on an electron-deficient benzonitrile scaffold . This configuration makes the compound exceptionally valuable for sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the ortho- and para- electron-withdrawing nitro and nitrile groups, is the most labile site for displacement by nucleophiles such as amines, alkoxides, or thiols, enabling the introduction of a wide range of functionalities . The nitro group itself can be selectively reduced to an aniline, providing a handle for further derivatization into heterocycles like benzimidazoles or for amide coupling . The presence of the bromine substituent offers additional pathways for cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, allowing for significant structural diversification . This unique combination of features makes this compound a crucial intermediate in medicinal chemistry for constructing active pharmaceutical ingredients (APIs) and in materials science for developing novel organic compounds . As a key precursor, it facilitates the efficient synthesis of complex, polyfunctional molecules that are difficult to access by other means. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, adhering to all laboratory safety protocols. The provided hazard information is based on analogous compounds and a safety data sheet (SDS) for this specific material should be consulted prior to use .

Properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFYXADPJSYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluoro-3-nitrobenzonitrile involves the reaction of 2-amino-6-fluorobenzonitrile with hydrobromic acid and sodium nitrite in 1,4-dioxane . The reaction is carried out at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Amino-6-fluorobenzonitrile+HBr+NaNO2This compound\text{2-Amino-6-fluorobenzonitrile} + \text{HBr} + \text{NaNO}_2 \rightarrow \text{this compound} 2-Amino-6-fluorobenzonitrile+HBr+NaNO2​→this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.

    Reduction: Reduction of the nitro group yields 2-Bromo-6-fluoro-3-aminobenzonitrile.

    Oxidation: Oxidation products vary based on the conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

The closest structural analog to 2-bromo-6-fluoro-3-nitrobenzonitrile is 6-amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4), which replaces the nitro group with an amino (-NH₂) substituent. This substitution significantly alters electronic and steric properties:

Property This compound 6-Amino-3-bromo-2-fluorobenzonitrile
Molecular Formula C₇H₃N₂O₂FBr C₇H₄N₂FBr
Molecular Weight 245.02 g/mol 215.02 g/mol
Substituents -NO₂ (position 3), -Br (2), -F (6), -CN (1) -NH₂ (position 6), -Br (3), -F (2), -CN (1)
Electron Effects Strongly deactivated (nitro, cyano) Moderately activated (amino)
Applications Intermediate in explosives, agrochemicals Research chemical for organic synthesis

Physicochemical Properties

  • Solubility: The nitro derivative is likely less polar than the amino analog due to the absence of -NH₂, reducing solubility in polar solvents like water.
  • Stability: Nitro compounds are generally more thermally stable but may pose explosion risks under high-energy conditions, whereas amino analogs are prone to oxidation.

Research Findings and Challenges

  • Synthetic Routes: Nitration of bromo-fluorobenzonitrile precursors yields the nitro derivative, while the amino analog requires reduction of a nitro precursor or direct amination.
  • Safety Considerations : Handling nitro compounds demands strict control over temperature and pressure to avoid decomposition hazards.

Biological Activity

2-Bromo-6-fluoro-3-nitrobenzonitrile is a chemical compound characterized by the presence of bromine, fluorine, and nitro substituents on a benzonitrile framework. Its molecular formula is C7H3BrFNO2C_7H_3BrFNO_2 with a molecular weight of approximately 245.01 g/mol. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The unique arrangement of substituents in this compound enhances its reactivity and stability. The nitro group (-NO2) is known for its ability to undergo reduction reactions, while the bromo (-Br) and fluoro (-F) groups can participate in various coupling reactions. This versatility makes the compound a valuable building block for synthesizing biologically active molecules.

Table 1: Structural Features of Related Compounds

Compound NameStructural Features
This compoundContains -Br, -F, and -NO2 groups
2-Fluoro-6-nitrobenzonitrileLacks bromine; contains only fluorine and nitro groups
2-Bromo-3-fluoro-6-nitrobenzonitrileDifferent positioning of substituents

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, allows for interactions with various biological targets.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways critical for bacterial survival.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of the nitro group is particularly important as it can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cell death.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation.
  • DNA Interaction : Nitro compounds are known to form adducts with DNA, potentially leading to mutagenic effects.
  • Cell Membrane Disruption : The halogen substituents may disrupt lipid bilayers in microbial membranes.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.
  • Anticancer Research : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, indicating its potential as an anticancer agent.

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